N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide is a benzoxazepine derivative featuring a 1,4-oxazepine core fused to a benzene ring. The molecule incorporates an isopentyl (3-methylbutyl) group at position 5, two methyl groups at position 3, and a 3,4,5-trimethoxybenzamide substituent at position 5. The 3,4,5-trimethoxybenzoyl moiety is a common pharmacophore in bioactive molecules, often associated with tubulin inhibition or kinase modulation .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O6/c1-16(2)10-11-28-19-14-18(8-9-20(19)34-15-26(3,4)25(28)30)27-24(29)17-12-21(31-5)23(33-7)22(13-17)32-6/h8-9,12-14,16H,10-11,15H2,1-7H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQMPVTIDQFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic compound with a complex molecular structure that has garnered interest in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 448.6 g/mol. It features a unique heterocyclic structure that may influence its biological interactions. The presence of multiple functional groups suggests potential for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives of oxazepin compounds showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Another investigation highlighted the ability of certain oxazepin derivatives to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial strains:
- A study reported that oxazepin derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as those involving apoptosis and cell survival.
- Interaction with DNA/RNA : The compound could potentially interact with nucleic acids, affecting replication and transcription processes in target cells.
Case Studies
Several studies have explored the biological implications of related compounds:
- Anticancer Study :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of heterocyclic molecules with benzoxazepine/benzothiazepine cores. Key comparisons include:
Core Heteroatom Variation
Benzoxazepine vs. Benzothiazepine :
- Target Compound : Contains an oxygen atom in the 1,4-oxazepine ring.
- Analogues from : 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepines replace oxygen with sulfur (e.g., 5-cyclopentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine). Sulfur increases lipophilicity (logP ~2.5–3.0 vs. ~1.8–2.2 for oxazepines) and may alter metabolic stability .
Substituent Effects
Alkyl Chain at Position 5: Target Compound: 5-isopentyl group introduces branching, reducing rotational freedom compared to linear alkyl chains (e.g., 5-pentyl in thiazepine analogues). Compound: N-(5-isobutyl-3,3-dimethyl-4-oxo-...
Aromatic Moieties :
- Target Compound : 3,4,5-Trimethoxybenzamide is electron-rich, favoring interactions with hydrophobic pockets (e.g., in tubulin’s colchicine site).
- Compound : 4-(Trifluoromethyl)benzamide enhances electronegativity and metabolic resistance but reduces π-π stacking capacity .
Table 1: Comparative Properties of Selected Analogues
Research Findings and Implications
Steric Considerations : The isopentyl group balances bulk and flexibility, likely improving target engagement compared to rigid cyclopentyl analogues in .
Metabolic Stability : Sulfur-containing thiazepines () may undergo faster oxidative metabolism compared to oxazepines, as seen in related scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
